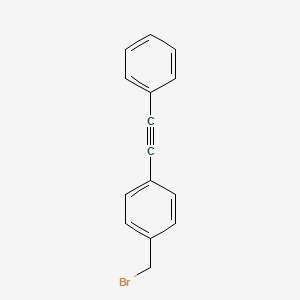
1-(Bromomethyl)-4-(phenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-4-(phenylethynyl)benzene is an organic compound with the molecular formula C15H11Br. It is a derivative of benzene, featuring a bromomethyl group and a phenylethynyl group attached to the benzene ring. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-(phenylethynyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(phenylethynyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing efficient purification techniques, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-4-(phenylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The phenylethynyl group can undergo coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds with other aryl or alkyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Sonogashira Coupling: This reaction requires a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Sonogashira Coupling: Products are typically diaryl or aryl-alkyl acetylene derivatives.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-4-(phenylethynyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science:
Biological Studies: Its derivatives are investigated for their biological activity, including potential anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-4-(phenylethynyl)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In coupling reactions, the phenylethynyl group participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)-4-(phenylethynyl)benzene: Features both a bromomethyl and a phenylethynyl group.
1-(Bromomethyl)-4-(ethynyl)benzene: Lacks the phenyl group attached to the ethynyl moiety.
4-(Bromomethyl)phenylacetylene: Similar structure but with the bromomethyl group directly attached to the benzene ring without the phenyl group.
Uniqueness
This compound is unique due to the presence of both a bromomethyl and a phenylethynyl group, which allows for diverse reactivity and applications in organic synthesis and materials science. The combination of these functional groups provides a versatile platform for the development of new compounds and materials.
Propiedades
Fórmula molecular |
C15H11Br |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
1-(bromomethyl)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H11Br/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,12H2 |
Clave InChI |
YWJQWQKNHTWBCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


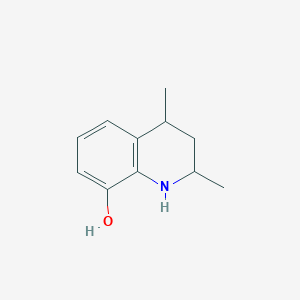

![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride](/img/structure/B12955949.png)

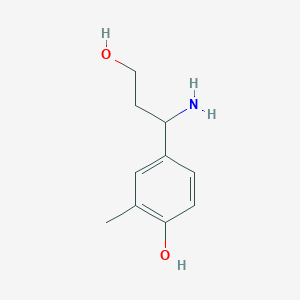
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
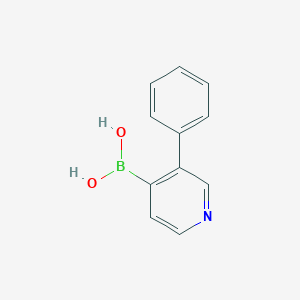
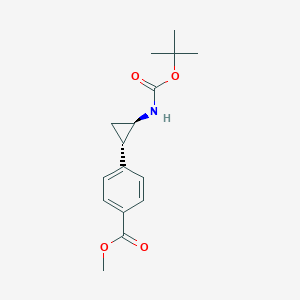
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)
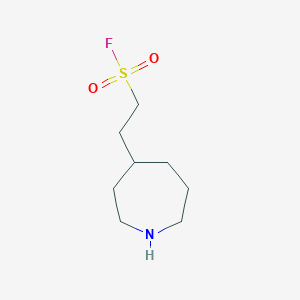
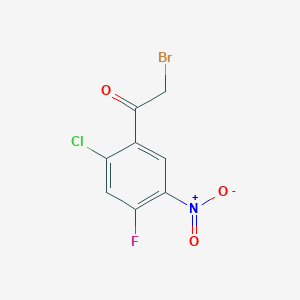
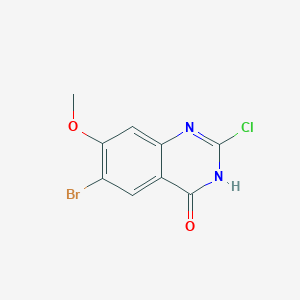
![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)

